![molecular formula C14H19N3O B11735749 [(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11735749.png)
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methoxyphenyl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methoxyphenyl)methyl]amine is a compound that features a pyrazole ring and a methoxyphenyl group. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. These structures are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methoxyphenyl)methyl]amine can be achieved through a multi-step process. One common method involves the condensation of 3-methoxybenzaldehyde with 1-ethyl-1H-pyrazol-5-amine under reductive amination conditions. This reaction typically proceeds in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive pyrazole derivatives.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar structure with a tert-butyl group instead of an ethyl group.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a piperazine ring instead of a methoxyphenyl group
Uniqueness
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methoxyphenyl)methyl]amine is unique due to its specific combination of a pyrazole ring and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methoxyphenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Pyrazole Ring : The initial step often involves the reaction of ethyl hydrazine with appropriate carbonyl compounds to form the pyrazole moiety.
- Methylation : Methylating agents are used to introduce the methoxy group on the phenyl ring.
- Amine Coupling : The final step involves coupling the pyrazole derivative with a phenylmethylamine derivative to yield the target compound.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, leading to various pharmacological effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, potentially aiding in neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 32 | Staphylococcus aureus, E. coli |
Control Antibiotic | 16 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined for various cancer cell lines, demonstrating significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 18 |
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H19N3O/c1-3-17-13(7-8-16-17)11-15-10-12-5-4-6-14(9-12)18-2/h4-9,15H,3,10-11H2,1-2H3 |
InChI Key |
MGWBZUHFILLFAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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